
Copper mandelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper mandelate is a coordination compound formed by the interaction of copper ions with mandelic acid, an aromatic alpha-hydroxy acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper mandelate can be synthesized through the reaction of copper(II) salts with mandelic acid in an aqueous solution. The general procedure involves dissolving copper(II) sulfate or copper(II) chloride in water, followed by the addition of mandelic acid. The reaction mixture is then stirred and heated to facilitate the formation of this compound. The product is typically isolated by filtration and dried under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Copper mandelate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and other oxidation products.
Reduction: The compound can be reduced to copper(I) species under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield copper(II) oxide, while reduction can produce copper(I) complexes .
Applications De Recherche Scientifique
Copper mandelate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of copper mandelate involves the coordination of copper ions with the mandelate ligand. This coordination alters the electronic properties of the copper center, making it more reactive towards various substrates. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the copper center may activate molecular oxygen or other reactants, facilitating the desired transformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper lactate: Similar to copper mandelate, copper lactate is a coordination compound formed with lactic acid.
Copper glycolate: This compound is formed with glycolic acid and shares similar properties and applications with this compound.
Uniqueness
This compound is unique due to the presence of the aromatic mandelate ligand, which imparts distinct electronic and steric properties to the compound. This uniqueness makes this compound particularly effective in certain catalytic applications where other copper complexes may not perform as well .
Propriétés
Numéro CAS |
15731-16-5 |
|---|---|
Formule moléculaire |
C16H14CuO6 |
Poids moléculaire |
365.82 g/mol |
Nom IUPAC |
copper;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/2C8H8O3.Cu/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2 |
Clé InChI |
YVNZDAXVCOOLPC-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)
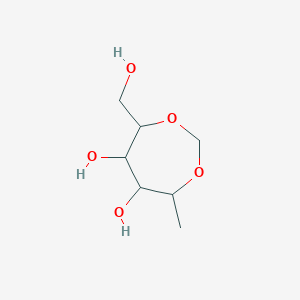
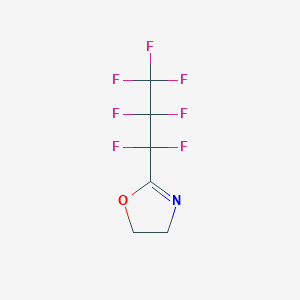
![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)
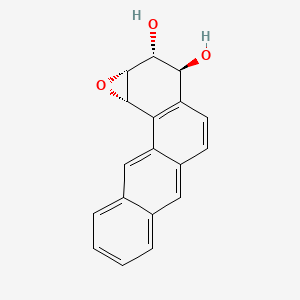
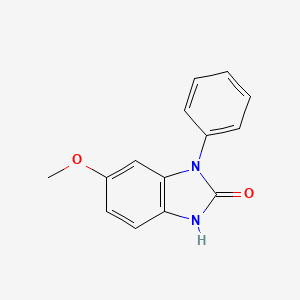
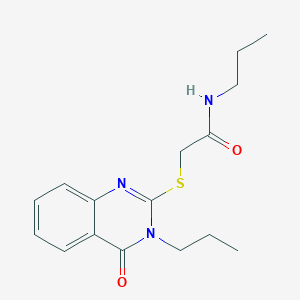

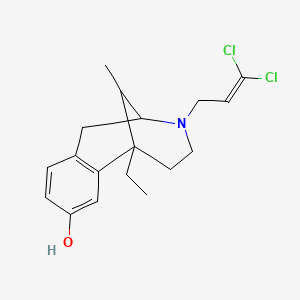

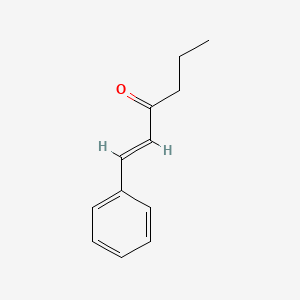
![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
